Cav 2.2 blocker 1

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cardiac Health and Vascular Disease

Cardiac Allograft Vasculopathy (CAV) : CAV remains a significant long-term complication after heart transplantation, characterized by accelerated coronary disease affecting both coronary arteries and veins. The disease is manifested through vascular injury induced by various factors, including immune responses, ischemia-reperfusion injury, and hypertension, among others. Strategies for preventing chronic rejection in clinical transplantation have been explored, with emphasis on the role of immunosuppressive regimens and other pharmacological interventions to slow the progression of CAV (Weis & von Scheidt, 1997).

Cancer Research

Apoptosis and Cancer : Calcium channel blockers (CCBs) have been scrutinized for their role in apoptosis, which is a form of programmed cell death, and its implications for cancer. While some retrospective analyses have suggested a potential link between CCB use and increased cancer risk, comprehensive reviews indicate that the effects of CCBs on apoptosis are complex. Most studies highlight that any impact on apoptosis by CCBs requires doses far beyond the pharmacological range, thus not clinically relevant. Current evidence does not support a causal relationship between therapeutic use of CCBs and increased cancer incidence due to interference with apoptosis (Mason, 1999).

Mécanisme D'action

Target of Action

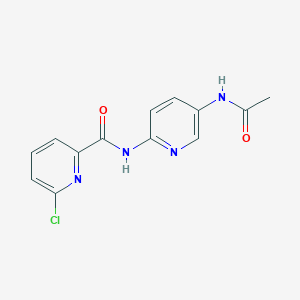

Cav 2.2 blocker 1, also known as compound 9, primarily targets the N-type voltage-gated calcium (CaV) channels, specifically the CaV2.2 subtype . These channels are crucial in mediating calcium influx at presynaptic terminals in response to action potentials . They play vital roles in synaptogenesis, the release of neurotransmitters, and nociceptive transmission .

Mode of Action

This compound interacts with its target, the CaV2.2 channel, by blocking the ion influx . This blocking action is achieved by the compound occupying the DIII–DIV fenestration site of the channel . This interaction results in the inhibition of the channel’s function, thereby preventing the influx of calcium ions.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal signaling pathway involving the N-type voltage-gated calcium channels . By blocking these channels, this compound disrupts the normal flow of calcium ions, which are crucial secondary messengers in various cellular events. This disruption can affect downstream effects such as muscle contraction, secretion of neurotransmitters, cell division, differentiation, and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cav 2It is known that cav 22 blocker 1 is a small molecule that can pass through the central nervous system , suggesting good absorption and distribution.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of calcium influx at presynaptic terminals . This inhibition disrupts the normal functioning of the neurons, particularly in the release of neurotransmitters and nociceptive transmission . As a result, this compound can be used for the treatment of pain .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Cav 2.2 blocker 1 interacts with the Cav 2.2, a type of voltage-gated calcium channel, and blocks its function . The Cav 2.2 channels are primarily located at nerve terminals, including nociceptive fibers, where they initiate neurotransmitter release . By blocking these channels, this compound can effectively reduce the transmission of pain signals .

Cellular Effects

In the cellular context, this compound impacts various types of cells and cellular processes. It influences cell function by altering the cell signaling pathways, gene expression, and cellular metabolism . By blocking the Cav 2.2 channels, it can disrupt the normal influx of calcium ions, which can have wide-ranging effects on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the Cav 2.2 channels and blocking the influx of calcium ions . This can lead to changes in gene expression and enzyme activity within the cell .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Propriétés

IUPAC Name |

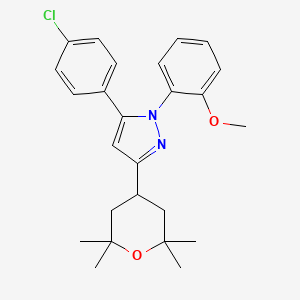

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-3-(2,2,6,6-tetramethyloxan-4-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN2O2/c1-24(2)15-18(16-25(3,4)30-24)20-14-22(17-10-12-19(26)13-11-17)28(27-20)21-8-6-7-9-23(21)29-5/h6-14,18H,15-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDURKOGJFOYENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-cyclopropylisoxazol-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2709116.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2709117.png)

![1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2709118.png)

![3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2709120.png)

![(E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2709122.png)

![(E)-3-(furan-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2709130.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2709133.png)

![2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2709137.png)